molecular formula C16H19FN4O2 B2614155 N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide CAS No. 2261195-80-4

N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide

Cat. No. B2614155
CAS RN: 2261195-80-4
M. Wt: 318.352
InChI Key: FFNYDTPEOYMBGX-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide, also known as Cmpd-7, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Cmpd-7 is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell growth and apoptosis.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties as well.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase and activates the apoptotic pathway, leading to cell death. Additionally, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to inhibit the expression of several oncogenes and promote the expression of tumor suppressor genes. Furthermore, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to modulate the immune response, suggesting that it may have immunomodulatory properties as well.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is its specificity for the MDM2-p53 interaction, which makes it a potent inhibitor with minimal off-target effects. Moreover, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to be effective in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, the synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is complex and requires several steps, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the research and development of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide. One of the main areas of focus is the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability. Additionally, the combination of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide with other anticancer agents, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy. Furthermore, the identification of biomarkers that can predict the response to N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide may help to personalize cancer treatment and improve patient outcomes. Finally, the development of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide analogs with improved potency and selectivity may lead to the discovery of novel anticancer agents.

Synthesis Methods

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide involves several steps, including the formation of the imidazolidinone ring, introduction of the cyano and fluoro groups, and coupling with the benzamide moiety. The detailed synthesis method has been described in a research article by Ding et al. (2013), which involves the use of several reagents and catalysts. The final product is obtained in good yield and high purity, making it suitable for further research.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide targets the MDM2-p53 interaction, which is disrupted in many types of cancer, leading to the accumulation of p53 and subsequent cell death. Several studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Moreover, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-16(2,3)13(9-18)20-14(22)11-8-10(4-5-12(11)17)21-7-6-19-15(21)23/h4-5,8,13H,6-7H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNYDTPEOYMBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=C(C=CC(=C1)N2CCNC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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